molecular formula C7H8BrNO3S B14842676 N-(4-Bromo-3-hydroxyphenyl)methanesulfonamide

N-(4-Bromo-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14842676
M. Wt: 266.11 g/mol
InChI Key: MYLRPOVTXXRFCS-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.114 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-bromo-3-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-Bromo-3-hydroxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

N-(4-bromo-3-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-13(11,12)9-5-2-3-6(8)7(10)4-5/h2-4,9-10H,1H3

InChI Key

MYLRPOVTXXRFCS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Br)O

Origin of Product

United States

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